4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid
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Overview
Description
4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid is a chemical compound that features a pyrrolidine ring substituted with a 4-methylbenzenesulfonyl group and a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving appropriate precursors.
Introduction of the 4-Methylbenzenesulfonyl Group: The 4-methylbenzenesulfonyl group can be introduced through sulfonylation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites . The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Methylbenzenesulfonyl)pyrrolidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.
4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxamide: Similar structure but with a carboxamide group instead of a carboxylic acid group.
Uniqueness
4-(4-Methylbenzenesulfonyl)pyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylbenzenesulfonyl group enhances its reactivity and potential for interaction with biological targets .
Properties
CAS No. |
1432682-05-7 |
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Molecular Formula |
C12H15NO4S |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H15NO4S/c1-8-2-4-9(5-3-8)18(16,17)11-7-13-6-10(11)12(14)15/h2-5,10-11,13H,6-7H2,1H3,(H,14,15) |
InChI Key |
SWUNZHYDPDHPIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2CNCC2C(=O)O |
Origin of Product |
United States |
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